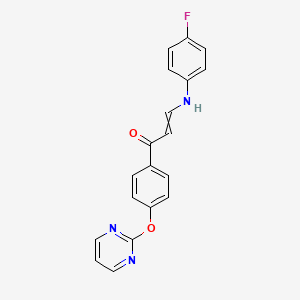

![molecular formula C14H16N2O2 B1300741 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide CAS No. 332375-74-3](/img/structure/B1300741.png)

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and their syntheses are discussed, which can give insights into the chemical characteristics and potential applications of similar compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided literature. For instance, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component reaction involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . This method is noted for its good yields, environmental friendliness, and mild reaction conditions. Similarly, the synthesis of other acetamide derivatives, such as those described in the opioid kappa agonists study, involves variations in N-acyl, N-alkyl, and amino functions, which could be relevant to the synthesis of "2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide" .

Molecular Structure Analysis

The crystal structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, reveals that the acetamide unit is inclined to the furan ring by 76.7°, and in the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the100direction . This information can be extrapolated to predict the molecular geometry and potential intermolecular interactions of "2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide".

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide". However, the synthesis processes described for related compounds suggest that such molecules could participate in reactions typical for acetamides, such as nucleophilic substitution or amide bond formation .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide" are not provided, the properties of similar compounds can offer some insights. For example, the crystal structure analysis of a related compound provides information on the solid-state arrangement, which can influence properties like melting point, solubility, and stability . Additionally, the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, with its detailed crystallographic data, suggest that such compounds can exhibit intermolecular hydrogen bonding, which is significant for their physical properties .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

The compound 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide, part of the broader class of furan derivatives, has been the focus of research due to its potential applications in various fields of chemistry and pharmacology. Notably, the synthesis and transformation of furan derivatives have been explored to produce heteroaromatic compounds, which are integral in pharmaceuticals and material science.

One notable pathway involves the decarboxylative Claisen rearrangement of furan-2-ylmethyl tosylacetates, leading to 2,3-disubstituted heteroaromatic products. This reaction highlights the compound's utility in synthesizing complex aromatic structures from relatively simple precursors, showcasing its relevance in organic synthesis and drug discovery efforts (Craig et al., 2005).

Anticancer and Antimicrobial Activities

Research into the biological activities of furan derivatives has unveiled their potential in developing new therapeutic agents. For instance, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have demonstrated potent and selective cytotoxic effects against leukemia cell lines, signifying the compound's potential in anticancer drug development (Horishny et al., 2021).

Additionally, the antimicrobial properties of Schiff bases derived from 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been characterized, providing insights into the use of furan derivatives in combating microbial infections (Arora et al., 2013).

Structural and Molecular Insights

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been detailed, offering valuable information on molecular interactions and stability, which is crucial for the design of furan-based compounds with desired physical and chemical properties (Subhadramma et al., 2015).

Renewable Chemical Production

Explorations into renewable chemicals have led to the investigation of 3-acetamido-5-acetylfuran transformations, producing amino-substituted furans and alcohols. These studies open new avenues for utilizing furan derivatives in sustainable chemical manufacturing processes (Liu et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylamino)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICAXYFRHVGOAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)